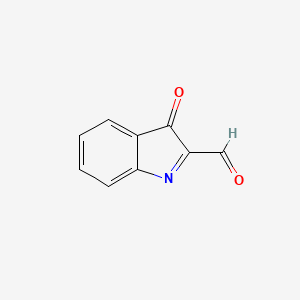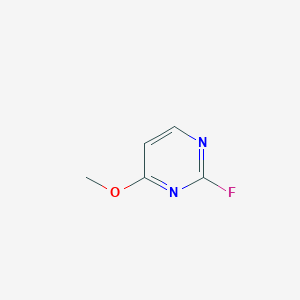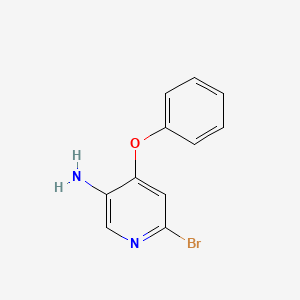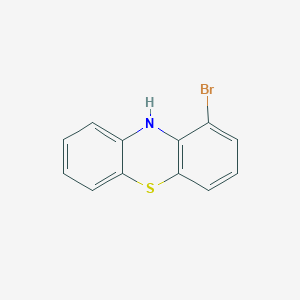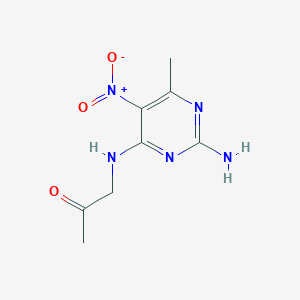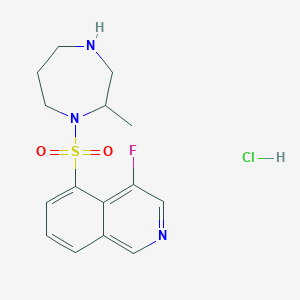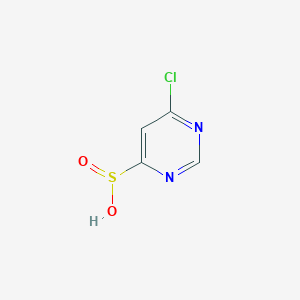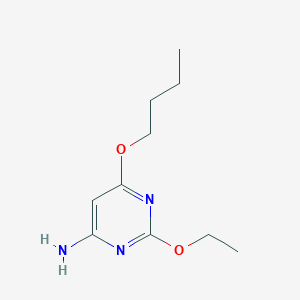
6-Butoxy-2-ethoxy-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods: The industrial production of 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE involves optimizing the above synthetic routes to ensure high yield and purity while minimizing waste and environmental impact. This often includes the use of advanced techniques such as continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield amine derivatives .
Scientific Research Applications
6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular signaling pathways by modulating receptor activity. The exact mechanism depends on the specific application and context .
Comparison with Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Chloro-4,6-dimethoxypyrimidine
- 2-Amino-6-phenylpyrimidine
Comparison: 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE is unique due to its specific substituents (butoxy and ethoxy groups) at positions 2 and 6, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-butoxy-2-ethoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-15-9-7-8(11)12-10(13-9)14-4-2/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
WZPOVBCAEGRBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC(=C1)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


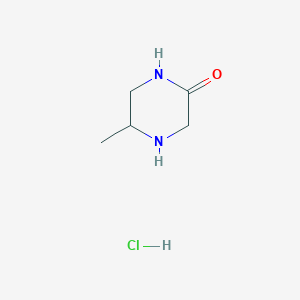
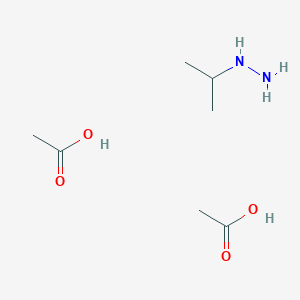
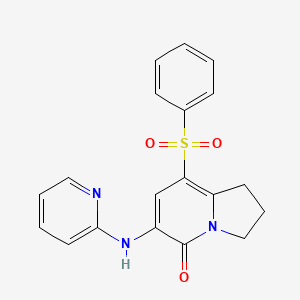
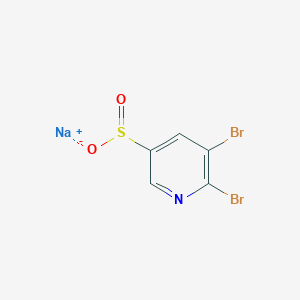
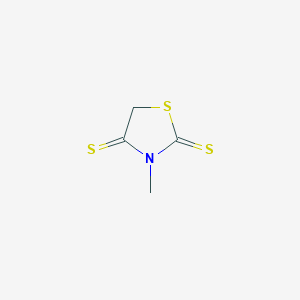
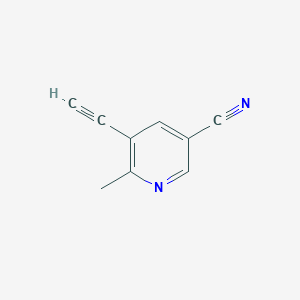
![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)
